Carbonic anhydrase inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic anhydrase inhibitors are a class of compounds that suppress the activity of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide and play a crucial role in various physiological processes. Carbonic anhydrase inhibitor 3 is one such compound, known for its potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonic anhydrase inhibitors typically involves the incorporation of sulfonamide groups, which are essential for their inhibitory activity. One common synthetic route includes the reaction of an amine with a sulfonyl chloride to form a sulfonamide. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of carbonic anhydrase inhibitors may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Carbonic anhydrase inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Carbonic anhydrase inhibitor 3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of carbonic anhydrase in cellular processes.
Medicine: Potential therapeutic agent for treating glaucoma, epilepsy, altitude sickness, and other conditions.
Industry: Used in the development of new pharmaceuticals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of carbonic anhydrase inhibitor 3 involves the inhibition of the carbonic anhydrase enzyme. This inhibition occurs through the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate and protons. This mechanism is crucial for its therapeutic effects in conditions like glaucoma and epilepsy .
Comparison with Similar Compounds
Acetazolamide: Used for glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer half-life.
Dorzolamide: A topical carbonic anhydrase inhibitor used for ocular hypertension
Uniqueness: Carbonic anhydrase inhibitor 3 is unique due to its specific binding affinity and selectivity for certain isoforms of the carbonic anhydrase enzyme. This selectivity makes it a valuable tool for studying specific physiological processes and developing targeted therapies .
Properties
Molecular Formula |
C15H17N3O3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-benzyl-1-methyl-3-(3-sulfamoylphenyl)urea |
InChI |
InChI=1S/C15H17N3O3S/c1-18(11-12-6-3-2-4-7-12)15(19)17-13-8-5-9-14(10-13)22(16,20)21/h2-10H,11H2,1H3,(H,17,19)(H2,16,20,21) |
InChI Key |
HSRTVRBOFWARDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.